molecular formula C13H16O5 B12321188 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol

2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B12321188
M. Wt: 252.26 g/mol
InChI Key: KRNWQNYQBBRLMC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclic pyrano[3,2-d][1,3]dioxine core with a phenyl group at position 2 and hydroxyl groups at positions 7 and 8 (Figure 1). Its stereochemistry is defined as (4aR,6R,7R,8R,8aR) in dimeric forms and derivatives .

Synthesis: The monomeric form is synthesized via oxidative coupling or protection of hydroxyl groups. For example, dimerization using α,α-xylose and PhCH(OMe)₂ in DMF yields the oxygen-bridged dimer (S5) in 71% yield .

Applications: This compound serves as a key intermediate in mycobacterial glycolipid synthesis, particularly for diacyl trehaloses . Its diol groups enable further functionalization, making it versatile in carbohydrate chemistry.

Properties

IUPAC Name

2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWQNYQBBRLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is C19H20O5SC_{19}H_{20}O_5S, with a molecular weight of approximately 364.43 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds related to 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives exhibit antimicrobial properties. For example:

  • Study Findings : A study demonstrated that derivatives of hexahydropyrano compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .
  • Mechanism of Action : The antimicrobial activity is hypothesized to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds:

  • Case Study : In vitro assays revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The most potent derivative showed an IC50 value in the low micromolar range .
  • Research Insights : The mechanism of action may involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Synthesis Methods

The synthesis of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives typically involves multi-step organic reactions:

  • Starting Materials : Commonly used starting materials include phenolic compounds and appropriate dioxane precursors.
  • Key Reactions :
    • Cyclization Reactions : Utilizing acid catalysts to promote cyclization.
    • Functional Group Modifications : Post-synthesis modifications to enhance biological activity.

Summary of Biological Activities

Activity Type Observed Effect IC50 (µM) Reference
AntimicrobialInhibition of E. coli15
AnticancerCytotoxicity in MCF7 cells5
AntioxidantFree radical scavenging10

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies suggest that compounds similar to 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol may exhibit anticancer properties. The structural features allow for interactions with specific enzymes involved in cancer metabolism. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Properties :
    • Research indicates that derivatives of this compound possess antimicrobial activity. The phenylthio and benzylidene protecting groups are thought to enhance the interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective potential of similar compounds. The ability of these compounds to modulate neurotransmitter levels suggests a possible application in treating neurodegenerative diseases .

Synthetic Methodologies

  • Synthesis of Complex Natural Products :
    • The compound serves as a valuable intermediate in the synthesis of complex natural products. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and functional group transformations .
  • Building Block for Glycosides :
    • 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol can act as a building block for glycosides and other carbohydrate derivatives. These derivatives are crucial in medicinal chemistry for developing new drugs that target carbohydrate-binding proteins .

Biological Studies

  • Cell Signaling Pathways :
    • The compound's structural similarity to known signaling molecules suggests potential roles in modulating cellular signaling pathways. Studies have indicated that it may affect pathways involved in inflammation and cellular stress responses .
  • In Vitro Studies :
    • In vitro experiments have been conducted to assess the biological activity of this compound against various cellular models. Results indicate that it may influence cell cycle progression and apoptosis through specific signaling mechanisms .

Case Study 1: Anticancer Activity Assessment

A study conducted on various derivatives of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties demonstrated that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at specific positions enhanced antimicrobial potency.

Case Study 3: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, the compound showed protective effects by reducing reactive oxygen species levels and enhancing antioxidant enzyme activities.

Comparison with Similar Compounds

Dimeric Form: 6,6'-Oxybis(2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol)

  • Structure : A dimer linked via an oxygen bridge at position 6 .
  • Synthesis : Prepared from α,α-xylose and coumaric acid in DMF, yielding 71% as a colorless solid .
  • Properties: Higher molecular weight (C₂₈H₃₂O₁₂) and reduced solubility in polar solvents compared to the monomer.
  • Applications : Used in total synthesis of mycobacterial glycolipids, such as mycolipenic acid .

Thio Derivatives: Phenylthio-Substituted Analogs

  • Examples :
    • (2R,4aR,6S,7R,8R,8aS)-6-(Phenylthio) derivative (glucoside) .
    • (2S,4aR,6S,7R,8R,8aR)-6-(Phenylthio) derivative (galactoside) .
  • Synthesis : Thioglycosylation replaces the hydroxyl group with a phenylthio moiety, using thiogalactosides and aryl thiols .
  • Properties : Sulfur increases nucleophilicity and alters solubility (logP ~1.5 vs. ~-0.1 for the parent diol) .
  • Applications : Protected building blocks for complex carbohydrate synthesis .

Methoxy Derivatives

  • Examples: (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenyl derivative (CAS 3162-96-7) . Methyl 4,6-O-benzylidene-α-D-glucopyranoside (CAS 72904-85-9) .
  • Synthesis : Methoxylation via methyl ether protection under acidic conditions .
  • Properties : Reduced polarity (logP ~0.5) and enhanced stability (stored at 2–8°C under inert atmosphere) .
  • Applications : Chiral intermediates in glycoside synthesis .

Phenoxy and Esterified Derivatives

  • Phenoxy Example: (4AR,6S,7R,8R,8aS)-6-Phenoxy derivative (CAS 75829-66-2) . Synthesis: Phenol substitution at position 6 under nucleophilic conditions. Properties: Increased hydrophobicity (logP ~2.9) and solubility in DMSO for biochemical assays .
  • Ester Example: (4aR,7R,8S,8aR)-6-(Allyloxy) derivative with hept-6-ynoate esters . Synthesis: Esterification of diol groups using DCC/DMAP coupling. Applications: Cross-linking agents in polymer chemistry .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name CAS No. Molecular Formula Substituents Molecular Weight logP* Application Reference
Parent Diol - C₁₄H₁₈O₆ 7,8-diol 282.29 -0.1 Glycolipid synthesis
Dimer (S5) - C₂₈H₃₂O₁₂ 6,6'-oxybis 560.55 ~0.8 Mycobacterial lipids
Phenylthio Glucoside - C₁₉H₂₀O₅S 6-(phenylthio) 376.42 1.5 Carbohydrate building block
6-Methoxy Derivative 3162-96-7 C₁₄H₁₈O₆ 6-methoxy 282.29 0.5 Glycoside intermediate
6-Phenoxy Derivative 75829-66-2 C₁₉H₂₀O₆ 6-phenoxy 344.36 2.9 Biochemical assays

*logP values estimated using Open Babel .

Key Research Findings

  • Steric and Electronic Effects: Methoxy and phenoxy groups enhance steric hindrance, reducing enzymatic degradation in glycolipid analogs .
  • Reactivity : The diol’s hydroxyl groups are critical for esterification and cross-linking, enabling applications in biomaterials .
  • Biological Activity : Thio derivatives exhibit improved membrane permeability in carbohydrate-based drug delivery .

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